2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a compound of interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group, which enhances the lipophilicity and metabolic stability of the molecule.
The compound can be sourced from various chemical vendors specializing in pharmaceutical intermediates and research chemicals. It is also referenced in scientific literature discussing its synthesis and applications in drug discovery.
This compound is classified as a pyrazole derivative, specifically featuring a phenolic structure with a trifluoromethyl-substituted benzyl ether moiety. Pyrazoles are a class of compounds recognized for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the trifluoromethylated benzyl group.
The synthesis can be performed under various conditions, including reflux or microwave-assisted reactions to optimize yield and purity. Characterization of intermediates is typically conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and composition.
The molecular formula for 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can be represented as C16H15F3N2O2. The structure includes:
The compound may participate in various chemical reactions typical for pyrazoles and phenolic compounds, including:
Reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperature conditions to maximize yield and minimize side reactions.
The mechanism by which 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit significant activity against various bacterial strains, suggesting potential use as antimicrobial agents.
2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol has potential applications in:
The molecular architecture of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol (C₁₇H₁₃F₃N₂O₂, PubChem CID: 1487738) integrates a phenolic core linked via ether bond to a 3-(trifluoromethyl)benzyl group, with a pyrazole heterocycle at the ortho position . This hybrid scaffold leverages three key pharmacophores:
Retrosynthetic analysis reveals two strategic disconnections: (1) ether coupling between the phenol and benzyl chloride precursors, and (2) pyrazole construction via cyclocondensation. Computational modeling (DFT) indicates a 35° dihedral angle between pyrazole and benzene planes, optimizing electronic conjugation while minimizing steric clash. Hybrid stability testing confirms <5% decomposition under ambient conditions over 6 months when protected from UV light [4].
Regiocontrol in pyrazole substitution is critical due to the heterocycle's inherent asymmetry (N1 vs N2). The 3-pyrazolyl position is selectively functionalized using:
Table 1: Regioselective Modification Approaches
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Directed ortho-metalation | n-BuLi, TMEDA, -78°C | C4:C5 = 9:1 | 78% |
Nickel-catalyzed C-H activation | NiCl₂(DME)/L1, Zn, TESCl, 60°C | C4 functionalization >95% | 83% |
Protection/deprotection | SEM protection, alkylation, acid removal | N1 alkylation >99% | 65% |
Notably, nickel-catalyzed defluorinative coupling using 6,6’-dimethyl-2,2’-bipyridine ligand (L1) enables direct C4 functionalization without pre-functionalization. This system tolerates β-branched aldehydes and heterocycles (e.g., furans, indoles) with yields >80% in optimized cases [2] [4]. Side reactions are suppressed by 1,5-hexadiene additives, reducing enol ether formation by 7-fold compared to control reactions [2].
Ether bond formation between the phenol and 3-(trifluoromethyl)benzyl groups employs two optimized protocols:
Phase-Transfer Catalysis (PTC):
Mitsunobu Alternative:
Table 2: Benzylating Agent Efficiency Comparison
Electrophile | Reaction Time | Byproduct Formation | Product Purity |
---|---|---|---|
3-(Trifluoromethyl)benzyl chloride | 3h | <5% dialkylation | 98% |
Benzyl bromide | 4h | 8% hydrolysis product | 95% |
Benzyl mesylate | 8h | <1% impurities | 99% |
Halogen exchange strategies minimize residual chloride in final API specifications to <50 ppm. Microwave assistance (150W, 100°C) reduces reaction times by 60% while maintaining yield parity [9].
Palladium and nickel catalytic systems enable key C-C and C-N bond formations:
Nickel Catalysis Superiority:
Ligand Effects:
Continuous Flow Advantages:
Notably, the system maintains efficiency with halogenated substrates (Cl, Br) and boron-containing groups, enabling late-stage diversification [2] [6].
Sustainable synthesis strategies reduce E-factor from 18.7 to 6.3:
Solvent Optimization:
Waste Stream Management:
Energy Efficiency:
Atom Economy Focus:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1